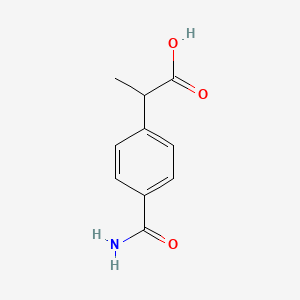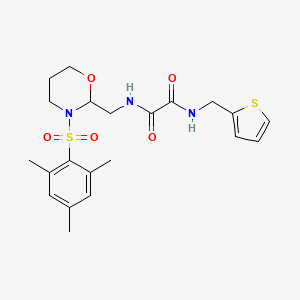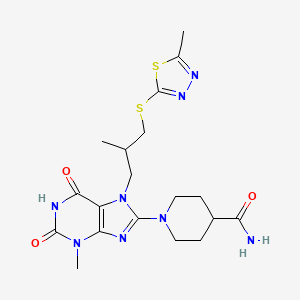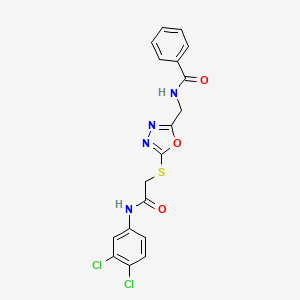![molecular formula C20H12Cl2N2O2S2 B3012429 5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide CAS No. 391225-61-9](/img/structure/B3012429.png)
5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mindfulness, a practice rooted in ancient tradition, has gained modern empirical support for its benefits in psychotherapy and overall mental health. The concept involves a form of mental training that encourages heightened awareness of the present moment and a non-judgmental acceptance of one's thoughts and feelings. The benefits of mindfulness have been explored in various research studies, revealing its positive impact on both therapists and clients in psychotherapeutic settings .
Synthesis Analysis
The synthesis of mindfulness research indicates that it can significantly enhance aspects of therapy that are crucial for successful treatment outcomes. Definitions of mindfulness, as well as its application in therapy, have been clarified through empirical studies. These studies have systematically documented the interpersonal, affective, and intrapersonal advantages that mindfulness practices can confer on individuals .
Molecular Structure Analysis
While the molecular structure analysis typically pertains to chemical compounds, in the context of mindfulness research, we can metaphorically relate it to the 'structure' of mindfulness as a concept. Mindfulness has been dissected into its core components, such as attention regulation, body awareness, emotion regulation, and change in perspective on the self. Neuroimaging studies have begun to map the brain areas and networks associated with these components, providing a 'molecular' view of how mindfulness meditation affects the brain .
Chemical Reactions Analysis
In the metaphorical sense of 'chemical reactions,' mindfulness can be seen as a catalyst for positive change in the brain. Research suggests that mindfulness meditation can lead to beneficial effects on physical and mental health, as well as cognitive performance. The 'reactions' taking place in the brain as a result of mindfulness practice are complex and involve various neural pathways and networks. However, the exact neural mechanisms are still being investigated to fully understand the changes that accompany mindfulness meditation .
Physical and Chemical Properties Analysis
The 'physical and chemical properties' of mindfulness, in a figurative sense, refer to the tangible benefits and characteristics of the practice. Mindfulness has been shown to improve physical health by reducing stress and promoting relaxation. Its 'chemical' properties, or mental health benefits, include improvements in emotion regulation, reduction in symptoms of anxiety and depression, and enhanced cognitive functions such as attention and concentration. These properties have been supported by a growing body of neuroscientific research, although more rigorous methodological studies are needed for a comprehensive understanding .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. For example, if it were being investigated for potential medicinal applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S2/c21-17-9-7-15(27-17)19(25)23-13-5-1-3-11-12(13)4-2-6-14(11)24-20(26)16-8-10-18(22)28-16/h1-10H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGXGPMRMGAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C(=C1)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)
![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)
![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

